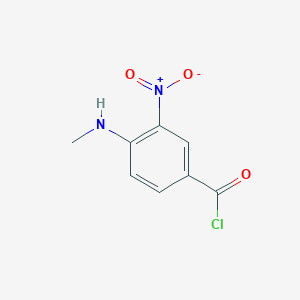

4-(Methylamino)-3-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRZLGQEZXAOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591689 | |

| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82357-48-0 | |

| Record name | 4-(Methylamino)-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis protocols, and key applications of 4-(Methylamino)-3-nitrobenzoyl chloride. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Core Properties and Characteristics

This compound, with the CAS number 82357-48-0, is an organic compound featuring a benzoyl chloride functional group substituted with both a nitro group and a methylamino group.[1] Its molecular formula is C8H7ClN2O3.[2] The compound typically appears as a yellow crystalline powder or a yellow to orange solid.[1][2] It is known to be soluble in organic solvents such as dichloromethane and chloroform.[2]

The reactivity of the acyl chloride functional group makes it highly susceptible to nucleophilic acyl substitution reactions.[3] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, further increasing its reactivity.[3] This high reactivity is crucial for its role as a building block in the synthesis of complex molecules.[3] The compound is stable under normal conditions and can be stored for several months in a cool, dry place.[2] However, it is also a toxic and corrosive compound, requiring careful handling.[1][2]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C8H7ClN2O3 | [1][2][4][5] |

| Molecular Weight | 214.61 g/mol | [4] |

| Melting Point | 80-85°C | [2] |

| Boiling Point | 306°C at 760 mmHg | [2] |

| 353.3°C at 760 mmHg | [4][5] | |

| Density | 1.458 g/cm³ (at 20°C) | [4] |

| 1.5 g/cm³ | [5] | |

| Appearance | Yellow crystalline powder | [2] |

| Yellow to orange solid/liquid | [1] | |

| Flash Point | 167.5°C | [4][5] |

| Vapor Pressure | 3.62E-05 mmHg at 25°C | [4] |

| Solubility | Soluble in dichloromethane and chloroform | [2] |

Experimental Protocols

This section details the common synthetic methodologies for this compound and its subsequent reactions.

Synthesis of this compound

There are two primary routes for the synthesis of the title compound, generally starting from either 4-chloro-3-nitrobenzoic acid or 4-(methylamino)-3-nitrobenzoic acid.

Protocol 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This is a two-step process that first involves the formation of the methylamino benzoic acid intermediate.

-

Step 1: Formation of 4-(Methylamino)-3-nitrobenzoic acid

-

React 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine (e.g., 25% mass concentration).[6]

-

Heat the mixture to reflux and maintain the reaction for 3-5 hours.[6]

-

After the reaction is complete, cool the solution to 15°C.[6]

-

Adjust the pH of the solution to 3 using acetic acid to precipitate the product.[6]

-

The resulting yellow solid is 4-(methylamino)-3-nitrobenzoic acid.[6]

-

-

Step 2: Acyl Chlorination

-

The intermediate, 4-(methylamino)-3-nitrobenzoic acid, is then converted to the acyl chloride.[3][6]

-

This is achieved by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl2).[2][3][6]

-

For optimized conditions, N,N-dimethylformamide (DMF) can be used as a catalyst in a dichloromethane solvent.[3] The mixture is heated to reflux for several hours.[3] This method has been reported to produce high-purity product with yields up to 98%.[3]

-

Protocol 2: Amide Formation using this compound

This protocol describes the use of this compound as an acylating agent to form N-substituted benzamides, a key step in the synthesis of the anticoagulant drug Dabigatran etexilate.[3]

-

Dissolve this compound in a suitable organic solvent, such as dichloromethane.[6]

-

In a separate vessel, prepare a solution of the primary or secondary amine to be reacted (e.g., ethyl 3-(pyridin-2-ylamino)propanoate for Dabigatran synthesis).[3][7]

-

At room temperature, add the amine solution dropwise to the solution of this compound.[6]

-

Allow the reaction to proceed for a set time (e.g., 30 minutes).[6]

-

Upon completion, wash the reaction mixture with water and separate the organic phase.[6]

-

Remove the solvent under reduced pressure to isolate the N-substituted benzamide product.[6]

Key Applications in Drug Development

This compound is a versatile intermediate primarily used in the pharmaceutical industry.[2] Its high reactivity makes it an ideal building block for complex APIs.[2]

-

Anticoagulants: It is a crucial intermediate in the synthesis of Dabigatran etexilate, an anticoagulant medication.[3]

-

Anti-cancer Drugs: The compound is a key intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer.[2]

-

Anti-viral Drugs: It is also used in the synthesis of protease inhibitors like Boceprevir and Telaprevir, which are used in the treatment of Hepatitis C virus (HCV) infections.[2]

Visualizations: Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described in the experimental protocols.

Caption: Synthesis workflow for this compound.

Caption: General workflow for amide synthesis using the title compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 82357-48-0 | Benchchem [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-(Methylamino)-3-nitrobenzoyl chloride chemical structure and CAS number

This technical guide provides a comprehensive overview of 4-(methylamino)-3-nitrobenzoyl chloride, a key chemical intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document details the compound's chemical structure, physicochemical properties, synthesis protocols, and its significant role in the production of advanced anticoagulants.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a benzoyl chloride core with both a methylamino and a nitro group as substituents.

Chemical Structure:

CAS Number: 82357-48-0[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C8H7ClN2O3[4][5][6] |

| Molecular Weight | 214.61 g/mol [4][5] |

| Appearance | Yellow to orange crystalline powder or solid[2][4][5] |

| Melting Point | 80-85°C[5] |

| Boiling Point | 353.3 ± 32.0 °C at 760 mmHg[2][6] |

| Density | 1.5 ± 0.1 g/cm³[6] |

| Flash Point | 167.5 ± 25.1 °C[6] |

| Solubility | Soluble in organic solvents such as dichloromethane and chloroform[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 4-(methylamino)-3-nitrobenzoic acid. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 4-(Methylamino)-3-nitrobenzoic Acid

Objective: To synthesize this compound via the chlorination of 4-(methylamino)-3-nitrobenzoic acid using thionyl chloride.

Materials:

-

4-(Methylamino)-3-nitrobenzoic acid

-

Thionyl chloride (SOCl2)

-

Dichloromethane (CH2Cl2) or Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, a solution of 4-(methylamino)-3-nitrobenzoic acid in a suitable solvent like toluene is prepared.

-

Thionyl chloride is added to this solution, typically in a stoichiometric excess of 5 to 10%.

-

The reaction mixture is then heated to a temperature between 30 and 50°C and maintained for approximately 30 minutes.

-

Following the reaction, the mixture is distilled to remove excess thionyl chloride and solvent, resulting in a dense residue.

-

This residue, which is the 4-methylamino-3-nitrobenzoyl chloride hydrochloride, is then dissolved in a solvent like toluene for use in subsequent reactions.

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including anti-cancer, anti-viral, and anti-inflammatory drugs.[5] Its most notable application is in the production of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[1]

Experimental Protocol: Synthesis of a Dabigatran Intermediate

Objective: To synthesize ethyl 3-[--INVALID-LINK--amino]propanoate, a key intermediate for Dabigatran, via nucleophilic acyl substitution.

Materials:

-

This compound hydrochloride solution in toluene

-

3-(2-pyridylamino) ethyl propanoate

-

Toluene

-

Reaction vessel with temperature control

Procedure:

-

The solution of this compound hydrochloride in toluene is brought to a temperature between 0 and 30°C.

-

A second solution is prepared by dissolving 3-(2-pyridylamino)ethyl propanoate in toluene.

-

The second solution is then added to the first solution, and the reaction is maintained within the specified temperature range.

-

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of an amide bond and the desired intermediate.[1]

Visualizations

Logical Relationships in Synthesis

The following diagram illustrates the synthetic pathway from 4-chloro-3-nitrobenzoic acid to a key Dabigatran precursor, highlighting the role of this compound.

Caption: Synthetic route to a Dabigatran precursor.

Signaling Pathway of Dabigatran

As this compound is a synthetic intermediate, it does not have a direct signaling pathway. The diagram below illustrates the mechanism of action of Dabigatran, the final drug product. Dabigatran is a direct thrombin inhibitor, playing a key role in the coagulation cascade.

Caption: Dabigatran's role in the coagulation cascade.

References

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-3-nitrobenzoyl chloride from 4-chloro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(methylamino)-3-nitrobenzoyl chloride, a key intermediate in the pharmaceutical industry, from 4-chloro-3-nitrobenzoic acid. The synthesis is a robust two-step process involving a nucleophilic aromatic substitution followed by the conversion of a carboxylic acid to an acyl chloride. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with this synthetic route.

Synthesis Overview

The synthesis of this compound from 4-chloro-3-nitrobenzoic acid is achieved in two primary steps:

Step 1: Nucleophilic Aromatic Substitution. 4-chloro-3-nitrobenzoic acid is reacted with methylamine in a nucleophilic aromatic substitution reaction. The methylamino group displaces the chlorine atom to yield 4-(methylamino)-3-nitrobenzoic acid.

Step 2: Acyl Chloride Formation. The carboxylic acid functional group of 4-(methylamino)-3-nitrobenzoic acid is then converted to an acyl chloride using a chlorinating agent, typically thionyl chloride, to produce the final product, this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-(methylamino)-3-nitrobenzoic acid

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-chloro-3-nitrobenzoic acid | Aqueous Methylamine | Water | Reflux | 3-5 hours | - | [1] |

| 4-chloro-3-nitrobenzoic acid | 40% Methylamine Solution | - | 180-190 °C | 17 minutes | 88.3% | [2] |

| 4-fluoro-3-nitrobenzoic acid | Methylamine in water | DMF | Room Temperature | 60 minutes | 100% | [3] |

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

| Reactant | Reagent | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| 4-(methylamino)-3-nitrobenzoic acid | Thionyl chloride | N,N-dimethylformamide (DMF) | Dichloromethane | Reflux | 4 hours | High | [4][5] |

| 4-(methylamino)-3-nitrobenzoic acid | Thionyl chloride | - | - | Reflux | 1.5 hours | - | [3] |

| 3-nitrobenzoic acid (analogous) | Thionyl chloride | - | - | Reflux | 6 hours | - | [6] |

Note: A patent for a related multi-step synthesis indicates a total yield of up to 97.5%[5]. Another source suggests yields as high as 98% for the acyl chlorination step[4].

Experimental Protocols

Step 1: Synthesis of 4-(methylamino)-3-nitrobenzoic acid

Materials:

-

4-chloro-3-nitrobenzoic acid

-

Aqueous methylamine solution (e.g., 25-40%)

-

Acetic acid (for workup)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid and the aqueous methylamine solution.

-

Heat the mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Slowly add acetic acid to the cooled solution to adjust the pH to approximately 3-5, which will cause the product to precipitate out of solution[1].

-

Collect the yellow solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with water to remove any remaining impurities.

-

Dry the purified 4-(methylamino)-3-nitrobenzoic acid. The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Step 2: Synthesis of this compound

Materials:

-

4-(methylamino)-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

N,N-dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend 4-(methylamino)-3-nitrobenzoic acid in dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

From the dropping funnel, add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and may produce gaseous byproducts (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.

-

After the addition of thionyl chloride is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 1.5-4 hours)[3][5].

-

Monitor the reaction for completion (e.g., by observing the cessation of gas evolution or by TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid. This product is often used in the next synthetic step without further purification.

Visualizations

Overall Synthesis Workflow

Caption: Overall two-step synthesis of this compound.

Mechanism of Nucleophilic Aromatic Substitution

Caption: Formation of a resonance-stabilized Meisenheimer complex.

Mechanism of Acyl Chloride Formation with Thionyl Chloride

Caption: Conversion of a carboxylic acid to an acyl chloride.

References

- 1. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 82357-48-0 | Benchchem [benchchem.com]

- 5. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 6. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzoyl chloride

This technical guide provides a comprehensive overview of 4-(Methylamino)-3-nitrobenzoyl chloride, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis protocols, and applications.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This compound, with the CAS number 82357-48-0, is a yellow crystalline powder soluble in organic solvents like dichloromethane and chloroform.[1] It is recognized for its high reactivity, primarily due to the acyl chloride functional group.[2][3]

| Identifier | Value | Source |

| Molecular Formula | C₈H₇ClN₂O₃ | [1][4] |

| Molecular Weight | 214.61 g/mol | [4][5] |

| CAS Number | 82357-48-0 | [2][3][4][5] |

| Appearance | Yellow Crystalline Powder | [1] |

| Melting Point | 80-85°C | [1] |

| Boiling Point | 306°C at 760 mmHg | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. The compound is a vital building block for producing various drugs, including anti-cancer, anti-viral, and anti-inflammatory agents.[1] A prominent application is its role as a key intermediate in the synthesis of the anticoagulant medication, Dabigatran Etexilate.[3]

Two common synthetic routes are described below:

Method 1: From 4-Chloro-3-nitrobenzoic Acid

This is a widely used method that involves a two-step process:

-

Formation of 4-(Methylamino)-3-nitrobenzoic acid: This step involves a nucleophilic aromatic substitution reaction. 4-Chloro-3-nitrobenzoic acid is reacted with methylamine. The methylamine displaces the chlorine atom on the benzene ring to yield 4-(Methylamino)-3-nitrobenzoic acid. This reaction is typically carried out under reflux conditions.[3]

-

Conversion to this compound: The carboxylic acid group of the intermediate is then converted to an acyl chloride. This is achieved by reacting 4-(Methylamino)-3-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Method 2: From 3-Nitrobenzoic Acid

An alternative synthesis pathway begins with 3-nitrobenzoic acid:

-

Formation of 3-Nitrobenzoyl chloride: 3-Nitrobenzoic acid is first reacted with thionyl chloride to form 3-nitrobenzoyl chloride.[1]

-

Reaction with Methylamine: The resulting 3-nitrobenzoyl chloride is then reacted with methylamine to yield the final product, this compound.[1]

Reaction Pathway and Logical Workflow

The following diagrams illustrate the chemical synthesis pathways and the logical workflow for the production of this compound.

References

Spectral and Methodological Guide to 4-(Methylamino)-3-nitrobenzoyl Chloride: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral characteristics and synthetic protocols for 4-(methylamino)-3-nitrobenzoyl chloride, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Due to the limited availability of direct experimental spectral data for this reactive acyl chloride, this document presents a combination of predicted data based on analogous compounds and detailed experimental procedures for its synthesis and handling.

Physicochemical Properties

This compound is a yellow to orange solid with a molecular formula of C₈H₇ClN₂O₃ and a molecular weight of approximately 214.61 g/mol .[1] It is characterized by its high reactivity, primarily due to the acyl chloride functional group, which makes it a potent acylating agent.[1] The presence of both an electron-donating methylamino group and an electron-withdrawing nitro group on the aromatic ring modulates the reactivity of the molecule.[1]

Spectral Data Summary

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylamino group, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro and benzoyl chloride groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.10 | d | ~9.0 |

| H-2 | ~8.89 | d | ~2.1 |

| H-6 | ~6.87 | d | ~9.0 |

| -NHCH₃ | ~3.09 | d | ~5.1 |

| -NHCH₃ | ~8.35 | br s | - |

Data extrapolated from Methyl 4-(methylamino)-3-nitrobenzoate.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reflect the carbon framework of the molecule, with notable downfield shifts for the carbonyl carbon and the carbons attached to the nitro and amino groups.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-4 | ~150 |

| C-3 | ~135 |

| C-1 | ~128 |

| C-2 | ~125 |

| C-5 | ~120 |

| C-6 | ~110 |

| -NHCH₃ | ~30 |

Key Infrared (IR) Absorption Bands

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.[1]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=O (acyl chloride) | Stretch | 1750-1800 (strong) |

| C=C (aromatic) | Stretch | 1400-1600 |

| NO₂ | Asymmetric Stretch | 1500-1550 (strong) |

| NO₂ | Symmetric Stretch | 1300-1350 (strong) |

| C-N | Stretch | 1250-1350 |

| C-Cl | Stretch | 600-800 |

Mass Spectrometry (MS) Data

Mass spectrometry is essential for confirming the molecular weight of the compound.

| Parameter | Value |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol |

| Predicted [M]+ | m/z 214 |

| Predicted [M+2]+ | m/z 216 (due to ³⁷Cl isotope) |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-chloro-3-nitrobenzoic acid.

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

This initial step involves a nucleophilic aromatic substitution reaction.

-

Reactants: 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine (e.g., 25% by mass).

-

Procedure:

-

Dissolve 4-chloro-3-nitrobenzoic acid in the methylamine solution.

-

Heat the mixture under reflux for 3-5 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 15°C.[2]

-

Acidify the solution to a pH of 3 using acetic acid to precipitate the product.[2]

-

Filter the resulting yellow solid, wash with water, and dry to obtain 4-(methylamino)-3-nitrobenzoic acid.[2]

-

Synthesis of this compound

The second step is the conversion of the carboxylic acid to the acyl chloride.

-

Reactants: 4-(methylamino)-3-nitrobenzoic acid and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

-

Procedure:

-

In a round-bottom flask, suspend 4-(methylamino)-3-nitrobenzoic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid dissolves.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be used directly in the next step or purified by recrystallization from a suitable solvent like dichloromethane.

-

Logical Workflow and Signaling Pathways

Synthetic Workflow

The synthesis of this compound and its subsequent use in the formation of an amide bond, a common reaction in pharmaceutical synthesis, can be visualized as follows:

Caption: Synthetic pathway from 4-chloro-3-nitrobenzoic acid to N-substituted amides.

Role in Drug Synthesis

This compound is a key intermediate in the synthesis of several important drugs, including the anticoagulant Dabigatran etexilate and the anti-cancer drug Erlotinib.[1][3] Its reactivity allows for the efficient formation of amide bonds, which are central to the structure of these therapeutic agents. The general reaction pathway involves the nucleophilic attack of an amine on the carbonyl carbon of the benzoyl chloride, leading to the formation of a stable amide linkage.[1]

Caption: Role as a key intermediate in the synthesis of pharmaceutical ingredients.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-(Methylamino)-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and use of 4-(Methylamino)-3-nitrobenzoyl chloride (CAS No. 82357-48-0). This key intermediate is widely utilized in the pharmaceutical industry, notably in the synthesis of advanced anticoagulants like Dabigatran Etexilate.[1] Given its reactive nature, a thorough understanding of its properties and associated hazards is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a yellow to orange solid or liquid, depending on its purity.[2] It is characterized by the presence of a reactive benzoyl chloride functional group, a nitro group, and a methylamino substituent.[2] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClN₂O₃ | [2] |

| Molecular Weight | 214.61 g/mol | [2] |

| Appearance | Yellow to orange solid or liquid | [2] |

| Purity | Typically ≥95% | [2] |

Hazard Identification and Safety Data

Table 2: Hazard Information

| Hazard | Description | Recommendations | Source(s) |

| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. | [2] |

| Reactivity | Reacts violently with water, alcohols, and amines.[3][4] Moisture sensitive. | Handle under inert atmosphere (e.g., nitrogen or argon). Store in a dry, well-ventilated area away from incompatible materials. | [6][7] |

| Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Use in a well-ventilated fume hood. Avoid creating dust. | [2] |

Handling and Personal Protective Equipment (PPE)

Due to its reactivity and potential toxicity, this compound must be handled with care in a controlled laboratory environment.

General Handling Precautions

-

Always work in a well-ventilated chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.

-

Prevent the formation of dust.

-

Keep away from water and other incompatible materials.[6]

-

Use standard air- and moisture-sensitive handling techniques, such as Schlenk lines or glove boxes, especially for long-term storage or sensitive reactions.[7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., in a desiccator with a drying agent or in a glove box).[6]

-

Incompatible Materials: Keep away from water, alcohols, amines, and strong bases.[3]

Experimental Protocols: A Representative Workflow

The following section outlines a generalized experimental protocol for a reaction involving this compound, based on its use in the synthesis of Dabigatran Etexilate intermediates.[9][10]

Reaction Setup and Execution

Methodology:

-

Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).[7]

-

Reaction: The reaction is typically carried out in a round-bottom flask equipped with a magnetic stirrer and a septum for the introduction of reagents via syringe. This compound is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran, dichloromethane).[10][11] The nucleophilic reagent is then added dropwise, often at a reduced temperature to control the exothermic reaction.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is isolated through standard organic chemistry techniques such as extraction and purified by crystallization or column chromatography.

Spill and Waste Management

-

Spills: In case of a small spill, absorb the material with an inert, dry absorbent material and place it in a sealed container for disposal. Avoid using water for cleanup.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unreacted this compound should be treated as hazardous waste.

Conclusion

This compound is a valuable reagent in pharmaceutical synthesis, but its reactive and potentially hazardous nature demands a high level of care. By adhering to the safety protocols, handling procedures, and storage recommendations outlined in this guide, researchers can minimize risks and ensure the successful and safe utilization of this compound in their work. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.

References

- 1. benchchem.com [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 4-Nitrobenzoyl chloride CAS 122-04-3 | 806772 [merckmillipore.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. web.mit.edu [web.mit.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]

- 10. WO2013024384A1 - Improved process for preparation of dabigatran etexilate and its novel intermediate - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

A Technical Guide to the Key Intermediates in the Synthesis of 4-(Methylamino)-3-nitrobenzoyl Chloride

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, detailing the core intermediates and synthetic methodologies for producing 4-(Methylamino)-3-nitrobenzoyl chloride. This compound is a critical building block in the synthesis of various pharmaceutical agents.[1][2]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that typically begins with the nitration of a 4-halobenzoic acid. The resulting nitro compound then undergoes a nucleophilic aromatic substitution with methylamine, followed by chlorination of the carboxylic acid to yield the final product. The two primary starting materials are 4-chlorobenzoic acid and 4-fluorobenzoic acid.[1][3]

Caption: Synthetic routes to this compound.

Key Intermediate: 4-Halo-3-nitrobenzoic Acids

The initial step involves the electrophilic nitration of either 4-chlorobenzoic acid or 4-fluorobenzoic acid. This reaction introduces a nitro group onto the aromatic ring, a crucial functional group for the subsequent steps.

Synthesis of 4-Chloro-3-nitrobenzoic Acid

This intermediate is commonly prepared by the nitration of 4-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[4]

Experimental Protocol: To a 2-liter, 3-necked, round-bottom flask, 680 ml of concentrated H₂SO₄ and 400 g of p-chlorobenzoic acid are added. The mixture is stirred and cooled to 0°C. A solution of concentrated HNO₃ (216 ml) and concentrated H₂SO₄ (216 ml) is added dropwise, maintaining the temperature between 10°C and 25°C. After the addition is complete, the reaction temperature is raised to 37°C and the mixture is stirred for 10-14 hours. The reaction mixture is then poured over crushed ice. The product, 4-chloro-3-nitrobenzoic acid, is filtered and dried.[5]

| Parameter | Value | Reference |

| Starting Material | p-Chlorobenzoic acid | [5] |

| Reagents | Conc. H₂SO₄, Conc. HNO₃ | [5] |

| Temperature | 0°C to 37°C | [5] |

| Reaction Time | 10-14 hours | [5] |

| Yield | 98.7% | [5] |

| Melting Point | 178°C - 180°C | [5] |

Synthesis of 4-Fluoro-3-nitrobenzoic Acid

An alternative route utilizes 4-fluorobenzoic acid as the starting material. The nitration can be achieved using either a mixture of nitric and sulfuric acids or potassium nitrate in sulfuric acid.[6][7]

Experimental Protocol: To a cold solution of 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated H₂SO₄ (180 ml), potassium nitrate (39.7 g, 0.39 mol) is added portionwise. The reaction mixture is stirred overnight at room temperature and then poured onto crushed ice (800 g). The resulting mixture is kept overnight at room temperature, filtered, and washed thoroughly with water. The solid product is dried by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid.[6]

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoic acid | [6] |

| Reagents | KNO₃, Conc. H₂SO₄ | [6] |

| Temperature | Room temperature | [6] |

| Reaction Time | Overnight | [6] |

| Yield | 90% | [6] |

| Appearance | Light yellow solid | [6] |

Key Intermediate: 4-(Methylamino)-3-nitrobenzoic Acid

This crucial intermediate is formed through a nucleophilic aromatic substitution reaction where the halogen atom of the preceding intermediate is displaced by a methylamino group.[3] The fluoro group is a more effective leaving group than the chloro group, which may allow for milder reaction conditions.[3]

Experimental Protocol (from 4-Chloro-3-nitrobenzoic Acid): A mixture of 4-chloro-3-nitrobenzoic acid (200 g) and a 40% aqueous solution of methylamine (660 ml) is heated in an autoclave to 85-90°C and stirred for 5 hours. After completion, the reaction mixture is cooled to 25-35°C. Water is added, and the mixture is acidified with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to obtain 4-(methylamino)-3-nitrobenzoic acid.[8]

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-nitrobenzoic acid | [8] |

| Reagent | 40% aq. Methylamine | [8] |

| Temperature | 85-90°C | [8] |

| Reaction Time | 5 hours | [8] |

| Yield | 195 g (from 200 g starting material) | [8] |

| Appearance | Yellow solid | [9] |

Synthesis of this compound

The final step is the conversion of the carboxylic acid group of 4-(Methylamino)-3-nitrobenzoic acid into an acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[1][8]

Caption: Experimental workflow for the synthesis of the final product.

Experimental Protocol: 4-(Methylamino)-3-nitrobenzoic acid (11.6 g, 0.059 mol) is dissolved in 150 ml of thionyl chloride and refluxed for 1.5 hours. After the reaction, the mixture is concentrated under reduced pressure. Dichloromethane (50-60 ml) is added to dissolve the product, yielding a solution of this compound in CH₂Cl₂.[8]

Another protocol involves charging a 250-mL round-bottom flask with 4-(ethylamino)-3-nitrobenzoic acid (a similar substrate) (9.0 g, 0.046 mol), 30 mL of dichloromethane, and 5 drops of N,N-dimethylformamide. Thionyl chloride (20 mL, 0.23 mol) is added dropwise, and the mixture is stirred at room temperature for 5-6 hours. The solvent is then evaporated in vacuo to yield the product.[8]

| Parameter | Value | Reference |

| Starting Material | 4-(Methylamino)-3-nitrobenzoic acid | [1][8] |

| Reagent | Thionyl chloride (SOCl₂) | [1][8] |

| Catalyst (optional) | N,N-dimethylformamide (DMF) | [1][8] |

| Solvent | Dichloromethane (CH₂Cl₂) or neat | [1][8] |

| Temperature | Room temperature to reflux | [1][8] |

| Reaction Time | 1.5 - 6 hours | [8] |

| Melting Point | 80-85°C | [2] |

References

- 1. This compound | 82357-48-0 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]

- 4. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and mechanistic aspects of 4-(methylamino)-3-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. The document details its reactions with common nucleophiles, provides adaptable experimental protocols, and discusses the electronic factors governing its reactivity.

Introduction

This compound is a substituted aromatic acyl chloride of significant interest in medicinal chemistry and organic synthesis.[1][2] Its bifunctional nature, featuring a highly reactive acyl chloride group and a substituted aromatic ring, makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] Notably, it is a crucial intermediate in the synthesis of the direct thrombin inhibitor Dabigatran etexilate, as well as other pharmaceuticals such as the anti-cancer drug Erlotinib and the anti-viral agents Boceprevir and Telaprevir.[4][5]

The reactivity of the acyl chloride is significantly influenced by the electronic effects of the substituents on the benzene ring. The nitro group at the meta-position to the carbonyl group is strongly electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][3] Conversely, the methylamino group at the para-position is electron-donating by resonance, which can modulate the overall reactivity.[3] This guide will delve into these aspects to provide a thorough understanding of the chemical behavior of this important synthetic intermediate.

Synthesis of this compound

The most common and industrially relevant synthesis of this compound is a two-step process starting from 4-chloro-3-nitrobenzoic acid.[3][4] The first step involves a nucleophilic aromatic substitution reaction with methylamine to replace the chlorine atom.[3] The resulting 4-(methylamino)-3-nitrobenzoic acid is then converted to the corresponding acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[3][5]

Reactivity with Nucleophiles

As a highly reactive acylating agent, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.[3]

Electronic Effects on Reactivity

The reactivity of the carbonyl group in this compound is modulated by the electronic properties of the two substituents on the benzene ring.[3]

-

Nitro Group (-NO₂): Located at the meta-position, the nitro group is a powerful electron-withdrawing group, primarily through its negative inductive (-I) and negative resonance (-M) effects. This significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.[1][3]

-

Methylamino Group (-NHCH₃): Situated at the para-position, the methylamino group has a dual electronic effect. It has a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M) due to the lone pair of electrons on the nitrogen atom.[3] The +M effect dominates, increasing the electron density on the aromatic ring and partially counteracting the electron-withdrawing effect of the nitro group.[3]

The net effect is a highly activated acyl chloride that is more reactive than unsubstituted benzoyl chloride but may be slightly less reactive than benzoyl chlorides with multiple strong electron-withdrawing groups.

Reactions with Amines

The reaction of this compound with primary and secondary amines is a facile and common method for the synthesis of N-substituted benzamides.[3] This transformation is a key step in the synthesis of the anticoagulant drug Dabigatran etexilate, where it reacts with the secondary amine, ethyl 3-(pyridin-2-ylamino)propanoate.[3][4] The reaction typically proceeds rapidly at room temperature or with gentle heating in the presence of a base to neutralize the HCl byproduct.[6]

Reactions with Alcohols and Phenols

Alcohols and phenols react with this compound to form the corresponding esters. These reactions are generally slower than those with amines and often require a base catalyst, such as pyridine or triethylamine, to proceed at a reasonable rate.[1][7] Phenols, being less nucleophilic than aliphatic alcohols, may require activation to their corresponding phenoxides with a base like sodium hydroxide for efficient reaction.[1][8]

Reactions with Thiols

Thiols, being excellent nucleophiles, react readily with this compound to produce thioesters.[1][9] The reaction can be carried out in the presence of a base, such as sodium hydroxide, which converts the thiol to the more nucleophilic thiolate anion.[9]

Mechanistic Overview

The reactions of this compound with nucleophiles proceed via a nucleophilic acyl substitution mechanism.[3] This is a two-step process involving the formation of a tetrahedral intermediate.

In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.[3] In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.[3] A final deprotonation step, often facilitated by a base, yields the final acylated product.[3]

Quantitative Data

| Nucleophile Class | Relative Reactivity | Typical Yields | Notes |

| Primary/Secondary Amines | Very High | > 90% | Reactions are often fast at room temperature. A base is used to scavenge HCl.[6] |

| Alcohols | Moderate | 70-90% | Requires a base catalyst (e.g., pyridine, triethylamine) and may need heating.[1] |

| Phenols | Low to Moderate | 60-85% | Generally less reactive than alcohols; often requires conversion to the phenoxide.[1][8] |

| Thiols | High | > 85% | Thiols are excellent nucleophiles; reaction is often rapid, especially with base.[9] |

Table 1: Estimated Reactivity and Yields for Reactions of this compound with Various Nucleophiles. Data is estimated based on general principles of reactivity for substituted benzoyl chlorides and may vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its subsequent reaction with nucleophiles. These should be adapted based on the specific substrate and scale of the reaction.

Synthesis of this compound

Materials:

-

4-Chloro-3-nitrobenzoic acid

-

Aqueous methylamine (25-30%)

-

2M Sulfuric acid

-

Methanol

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Toluene

Procedure:

-

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid: 4-Chloro-3-nitrobenzoic acid is suspended in an aqueous solution of methylamine and heated to reflux for approximately 2 hours.[5] After cooling to room temperature, the pH is adjusted to ~1 with 2M sulfuric acid to precipitate the product.[5] The yellow solid is isolated by filtration, washed with water and then methanol, and dried.[5]

-

Step 2: Synthesis of this compound: The dried 4-(methylamino)-3-nitrobenzoic acid is suspended in an excess of thionyl chloride with a catalytic amount of DMF.[5] The mixture is heated to reflux for about 45 minutes.[5] Excess thionyl chloride is removed by vacuum distillation. Toluene is added and subsequently removed by vacuum distillation to ensure complete removal of residual thionyl chloride, yielding the crude product.[5]

General Protocol for Amide Formation

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Triethylamine (1.1 eq) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the amine and triethylamine in DCM under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve the this compound in DCM.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Ester Formation

Materials:

-

This compound

-

Alcohol or phenol (1.0 eq)

-

Pyridine (1.5 eq) as catalyst and base

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the alcohol/phenol and pyridine in DCM under an inert atmosphere.

-

Slowly add a solution of this compound in DCM at 0 °C.

-

Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.

-

After completion, wash the mixture with water, 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ester by recrystallization or column chromatography.

General Protocol for Thioester Formation

Materials:

-

This compound

-

Thiol (1.0 eq)

-

Aqueous sodium hydroxide (1.1 eq)

-

Dichloromethane (DCM) or a biphasic system

Procedure:

-

Dissolve the thiol in an aqueous NaOH solution to form the thiolate.

-

Dissolve this compound in DCM.

-

Combine the two solutions in a flask and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude thioester by column chromatography or recrystallization.

Safety Considerations

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] As an acyl chloride, it is corrosive and will react with moisture in the air and on skin to produce hydrochloric acid.[1] Therefore, it should be handled in a well-ventilated fume hood. It is also classified as a toxic compound that can cause skin and eye irritation.[5]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis, particularly in the pharmaceutical industry. Its reactivity is dominated by the electrophilic acyl chloride group, which is further activated by the electron-withdrawing nitro substituent. This allows for efficient acylation of a wide range of nucleophiles under relatively mild conditions. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of complex and important molecules. While specific kinetic data for this compound is sparse, its reactivity can be reliably predicted based on established principles of physical organic chemistry. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this versatile building block.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Predict the major products formed when benzoyl chloride (PhCOCl) ... | Study Prep in Pearson+ [pearson.com]

- 3. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic substitution at a trigonal carbon. Part 6.1 Substituent and bromide/chloride leaving group effects in the reactions of aromatic acyl chlorides with methanol in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. Solved 4.2 The rates of reaction of substituted benzoyl | Chegg.com [chegg.com]

Methodological & Application

Application Notes and Protocols: 4-(Methylamino)-3-nitrobenzoyl chloride in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(Methylamino)-3-nitrobenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals. Detailed protocols for its use in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate, are provided, along with data on its broader applications.

Introduction

This compound is a yellow crystalline powder with the molecular formula C₈H₇ClN₂O₃.[1] It is soluble in organic solvents like dichloromethane and chloroform.[1] Its high reactivity, owing to the acyl chloride functional group, makes it a versatile reagent for nucleophilic acyl substitution reactions.[2][3] The presence of both a methylamino group and a nitro group on the aromatic ring modulates the reactivity of the carbonyl carbon, making it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

This compound is a crucial intermediate in the production of a range of therapeutics, including anti-cancer, anti-viral, and anti-inflammatory drugs.[1] Notable applications include the synthesis of the anti-cancer drug Erlotinib and the anti-viral medications Boceprevir and Telaprevir.[1] However, its most prominent application is in the synthesis of the anticoagulant Dabigatran etexilate.[3]

Chemical Properties:

| Property | Value |

| CAS Number | 82357-48-0 |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol |

| Appearance | Yellow to orange solid/liquid |

Synthesis of this compound

The synthesis of this compound is typically achieved from 4-chloro-3-nitrobenzoic acid in a two-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

-

In a suitable reaction vessel, suspend 4-chloro-3-nitrobenzoic acid in an aqueous solution of methylamine (25-30%).[4]

-

Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.[1]

-

Cool the reaction mixture to room temperature.

-

Adjust the pH to approximately 2 by the addition of 2M aqueous sulfuric acid, which will cause the precipitation of an orange solid.[4]

-

Isolate the solid by filtration and wash the filter cake with water and then ethanol.[4]

-

Dry the solid under vacuum at 60°C to obtain 4-(methylamino)-3-nitrobenzoic acid as an orange powder.[4]

Step 2: Synthesis of this compound

-

To a stirred suspension of 4-(methylamino)-3-nitrobenzoic acid in dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).[1]

-

Add thionyl chloride dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours.[1]

-

After the reaction is complete, remove the solvent under reduced pressure to obtain this compound.

Quantitative Data for Synthesis:

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| 4-chloro-3-nitrobenzoic acid | 4-(methylamino)-3-nitrobenzoic acid | Methylamine, Sulfuric acid | Water, Ethanol | 95.5-97.5% | [4] |

| 4-(methylamino)-3-nitrobenzoic acid | This compound | Thionyl chloride, DMF | Dichloromethane | Up to 98% | [1] |

Application in the Synthesis of Dabigatran Etexilate

This compound is a pivotal intermediate in the multi-step synthesis of Dabigatran etexilate, a potent oral anticoagulant.

Experimental Workflow: Synthesis of Dabigatran Etexilate

Caption: Synthetic workflow for Dabigatran Etexilate.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-[--INVALID-LINK--amino]propanoate

-

Dissolve this compound in a suitable solvent such as toluene.[5]

-

In a separate vessel, dissolve ethyl 3-(pyridin-2-ylamino)propanoate in the same solvent.[5]

-

Cool the solution of this compound to 0-30°C.[5]

-

Slowly add the solution of ethyl 3-(pyridin-2-ylamino)propanoate to the cooled solution.

-

Allow the reaction to proceed to completion.

-

The resulting product, ethyl 3-[--INVALID-LINK--amino]propanoate, can be isolated and purified. A reported yield for this step is 87.0%.[5]

Protocol 2: Reduction to Ethyl 3-[--INVALID-LINK--amino]propanoate

-

Charge a reactor with ethyl 3-[--INVALID-LINK--amino]propanoate, ethyl acetate, a small amount of ethanol, and a 5% Palladium on carbon (Pd/C) catalyst.[5]

-

Introduce gaseous hydrogen into the reactor at a pressure of 2 bar.[5]

-

Maintain the reaction mixture at a temperature of 10-30°C for approximately 8 hours.[5]

-

Upon completion, the catalyst is filtered off, and the solvent is removed to yield the product.

Quantitative Data for Dabigatran Etexilate Synthesis Intermediates:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound hydrochloride | 3-(2-pyridylamino)ethyl propanoate | 3-[(4-methylamino-3-nitro-benzoyl)-pyridyn-2-yl-amino]-ethyl propanoate | 87.0% | [5] |

| 3-[(4-methylamino-3-nitro-benzoyl)-pyridyn-2-yl-amino]-ethyl propanoate | Hydrogen (H₂) | 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-ethyl propanoate | Not specified | [5] |

Mechanism of Action of Dabigatran: Targeting the Coagulation Cascade

Dabigatran, the active metabolite of Dabigatran etexilate, is a direct thrombin inhibitor.[6][7] It competitively and reversibly binds to the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[7][8] This inhibition prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.[6][7] Dabigatran is effective against both free and clot-bound thrombin.[6][8]

Caption: Dabigatran's inhibition of the coagulation cascade.

Other Pharmaceutical Applications

As mentioned, this compound is also a key intermediate in the synthesis of other important drugs:

-

Erlotinib: An anti-cancer drug used in the treatment of non-small cell lung cancer and pancreatic cancer.[1]

-

Boceprevir and Telaprevir: Protease inhibitors used in the treatment of Hepatitis C virus (HCV) infection.[1]

The synthesis of these molecules also relies on the reactivity of the acyl chloride group to form amide bonds with various amine-containing precursors.

Safety and Handling

This compound is a toxic and corrosive compound that can cause skin and eye irritation.[1][2] It is also a potent allergen that may lead to respiratory issues.[1] Therefore, it is imperative to handle this chemical with extreme care in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] Store the compound in a cool, dry place in a tightly sealed container to prevent degradation.[2]

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its specific chemical properties allow for its efficient incorporation into complex molecular architectures, making it a cornerstone in the synthesis of a variety of modern medicines. The detailed protocols provided for the synthesis of a key Dabigatran etexilate intermediate highlight its practical application and importance in drug development. Researchers and scientists are encouraged to follow strict safety protocols when handling this reactive compound.

References

- 1. This compound | 82357-48-0 | Benchchem [benchchem.com]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]

- 10. Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | CAS:429659-01-8 | Impurities | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Page loading... [guidechem.com]

Application Notes and Protocols: 4-(Methylamino)-3-nitrobenzoyl chloride as a Key Intermediate in API Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(Methylamino)-3-nitrobenzoyl chloride, a versatile chemical intermediate pivotal in the synthesis of various Active Pharmaceutical Ingredients (APIs). This document outlines its primary applications, detailed experimental protocols for the synthesis of the anticoagulant Dabigatran etexilate, and an exploration of the pharmacological significance of APIs derived from this intermediate.

Overview of this compound

This compound is a yellow crystalline powder soluble in organic solvents like dichloromethane and chloroform.[1] Its high reactivity, attributed to the acyl chloride functional group, makes it an excellent acylating agent. The presence of both a methylamino and a nitro group on the aromatic ring enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[2] This characteristic is crucial for its role as a building block in the synthesis of complex pharmaceutical compounds.[1][2]

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C8H7ClN2O3 | [1] |

| Molecular Weight | 214.61 g/mol | [3] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 80-85°C | [1] |

| Boiling Point | 306°C at 760 mmHg | [1] |

| Solubility | Soluble in dichloromethane and chloroform | [1] |

Application in the Synthesis of Dabigatran Etexilate

A prominent application of this compound is as a key intermediate in the synthesis of Dabigatran etexilate, a potent, direct thrombin inhibitor used as an anticoagulant.[2]

Synthetic Workflow for Dabigatran Etexilate

The synthesis of Dabigatran etexilate from this compound involves a multi-step process, beginning with the formation of an amide bond, followed by reduction of the nitro group, cyclization to form the benzimidazole core, and subsequent modifications to yield the final product.

Caption: Synthetic workflow for Dabigatran etexilate.

Experimental Protocol for Dabigatran Etexilate Synthesis

The following protocol outlines the key steps in the synthesis of Dabigatran etexilate starting from 4-(methylamino)-3-nitrobenzoic acid.

Step 1: Synthesis of 4-methylamino-3-nitrobenzoyl chloride hydrochloride [4]

-

Reactants: 4-methylamino-3-nitrobenzoic acid, thionyl chloride, toluene, pyridine.

-

Procedure:

-

Charge a reactor with 11.1 kg of 4-methylamino-3-nitrobenzoic acid, 47.7 kg of toluene, and 4.50 kg of pyridine.

-

Add 7.3 kg of thionyl chloride to the solution while maintaining the temperature between 30 and 50 °C.

-

Maintain the reaction mixture at 30-50 °C for 30 minutes.

-

Distill the mixture to a dense residue and dissolve it in 10.0 kg of toluene. The resulting solution contains 4-methylamino-3-nitrobenzoyl chloride hydrochloride.

-

Step 2: Amide Formation [4]

-

Reactants: 4-methylamino-3-nitrobenzoyl chloride hydrochloride solution, 3-(2-pyridylamino)ethyl propanoate, triethylamine, toluene.

-

Procedure:

-

Cool the solution from Step 1 to a temperature between 0 and 30 °C.

-

Slowly add a solution of 9.6 kg of 3-(2-pyridylamino)ethyl propanoate in 11.2 kg of triethylamine and 40.0 kg of toluene.

-

Maintain the reaction mixture at 0-30 °C for 3 hours.

-

Filter the solution to remove salts.

-

Wash the organic solution with water and aqueous ammonia.

-

Concentrate the organic phase by distillation to a dense residue.

-

Add 30.0 kg of ethanol and heat to 60-70 °C to dissolve the residue.

-

Cool the solution to 20-30 °C and stir for 4 hours to induce crystallization.

-

Centrifuge the mixture at 0-10 °C and wash the solid with ethanol.

-

-

Yield: 16.0 kg of 3-[(4-methylamino-3-nitrobenzoyl)-pyridin-2-yl-amino]-ethyl propanoate (87.0% yield).[4]

Step 3: Reduction of the Nitro Group [4]

-

Reactants: 3-[(4-methylamino-3-nitrobenzoyl)-pyridin-2-yl-amino]-ethyl propanoate, ethyl acetate, ethanol, Pd/C catalyst, hydrogen gas.

-

Procedure:

-

Load the product from Step 2 into a reactor with 96 kg of ethyl acetate, 8.0 g of ethanol, and 0.6 kg of 5% Pd/C catalyst.

-

Introduce hydrogen gas at a pressure of 2 bar.

-

Maintain the mixture at 10-30 °C for 8 hours.

-

Subsequent Steps: The resulting diamine undergoes cyclization to form the benzimidazole ring, followed by several modification steps to yield Dabigatran etexilate. The overall yield for the entire synthesis is reported to be between 33.9% and 40%.[1][5]

Mechanism of Action of Dabigatran

Dabigatran is a direct thrombin inhibitor.[6] Thrombin (Factor IIa) is a key enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.[7] By directly binding to and inhibiting both free and clot-bound thrombin, dabigatran prevents the formation of thrombi.[8]

Caption: Mechanism of action of Dabigatran.

Other Potential API Synthesis Applications

While this compound is a well-established intermediate for Dabigatran etexilate, its utility has been explored in the synthesis of other APIs. However, it is important to note that for many of these, it may not be the primary or most common synthetic intermediate.

Erlotinib

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1] It functions by inhibiting the epidermal growth factor receptor (EGFR), thereby blocking downstream signaling pathways involved in tumor growth and proliferation, such as the Ras/Raf and PI3K/Akt pathways.[2][5]

Commonly reported synthetic routes for Erlotinib start from 3,4-dihydroxy benzoic acid and do not typically involve this compound.[7][9]

Caption: Signaling pathway inhibited by Erlotinib.

Boceprevir and Telaprevir

Boceprevir and Telaprevir are direct-acting antiviral agents used in the treatment of hepatitis C virus (HCV) infection.[10][11] They are classified as protease inhibitors, specifically targeting the HCV nonstructural protein 3/4A (NS3/4A) serine protease.[10][11] This enzyme is crucial for cleaving the viral polyprotein into functional proteins necessary for viral replication.[10][11] By inhibiting this protease, Boceprevir and Telaprevir halt the viral life cycle.[10][11]

While this compound has been mentioned in the context of synthesizing these antiviral drugs, detailed and established synthetic protocols starting from this intermediate are not as readily available as for Dabigatran etexilate.[1] The synthesis of these complex peptidomimetic molecules often involves the assembly of various fragments, and alternative synthetic strategies are commonly employed.

Caption: Mechanism of action of Boceprevir and Telaprevir.

Safety and Handling

This compound is a reactive and potentially hazardous substance that requires careful handling. It is corrosive and can cause severe skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound serves as a critical intermediate in the pharmaceutical industry, most notably in the industrial-scale synthesis of the anticoagulant Dabigatran etexilate. Its high reactivity as an acylating agent makes it a valuable building block for the construction of complex APIs. While its application in the synthesis of other drugs like Erlotinib, Boceprevir, and Telaprevir is less direct or common, the study of this intermediate provides valuable insights into the synthetic strategies for a range of therapeutic agents. Researchers and drug development professionals can leverage the information and protocols provided in these notes to further explore the potential of this versatile chemical compound.

References

- 1. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for Amide Synthesis using 4-(Methylamino)-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of amides using 4-(Methylamino)-3-nitrobenzoyl chloride. This versatile reagent is a key building block in medicinal chemistry and drug discovery, notably in the synthesis of anticoagulants such as Dabigatran etexilate.[1] The presence of an electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles like primary and secondary amines.[1]

Overview and Key Features

This compound is a yellow to orange solid with high reactivity due to the acyl chloride functional group. It readily participates in nucleophilic acyl substitution reactions.

Key Attributes:

-

High Reactivity: The nitro group activates the acyl chloride for facile reaction with a wide range of amines.[1]

-

Versatility: Suitable for the synthesis of a diverse library of N-substituted 4-(methylamino)-3-nitrobenzamides for structure-activity relationship (SAR) studies.[1]

-

Pharmaceutical Relevance: A crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1]

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇ClN₂O₃

-

Molecular Weight: 214.61 g/mol

-

CAS Number: 82357-48-0

General Reaction Mechanism

The synthesis of amides from this compound and a primary or secondary amine follows a nucleophilic acyl substitution mechanism, commonly known as the Schotten-Baumann reaction.[2][3][4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]

Mechanism Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.[2]

-

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The intermediate collapses, and the chloride ion, a good leaving group, is eliminated.

-

Deprotonation: The base in the reaction mixture deprotonates the positively charged nitrogen atom to yield the final amide product.[2]

Caption: General mechanism of amide synthesis.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis (Schotten-Baumann Conditions)

This protocol is a general method adaptable for various primary and secondary amines.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 equivalents)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.

Caption: General experimental workflow for amide synthesis.

Protocol 2: Synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide

This protocol is adapted from a patented procedure and is optimized for the reaction with methylamine.

Materials:

-

This compound (1 mole)

-

25% aqueous methylamine solution (1.1 moles)

-

Dichloromethane (DCM) (1.2 L)

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

At room temperature, add the 25% aqueous methylamine solution dropwise using a constant pressure dropping funnel at a rate of approximately 0.1 mL/s with magnetic stirring.

-

Continue the reaction for 30 minutes.

-

Wash the reaction mixture with water and separate the organic phase.

-

Remove the solvent under reduced pressure to obtain N-methyl-4-(methylamino)-3-nitrobenzamide. The reported overall yield for the multi-step synthesis ending in this step can be as high as 97.5%.

Data Presentation

The following tables summarize the expected outcomes and characterization data for the synthesis of various amides from this compound.

Table 1: Reaction of this compound with Various Amines

| Amine | Product Name | Amine Type | Typical Yield (%) | Purification Method |

| Methylamine | N-methyl-4-(methylamino)-3-nitrobenzamide | Primary Aliphatic | >95% | Solvent removal |

| Ethylamine | N-ethyl-4-(methylamino)-3-nitrobenzamide | Primary Aliphatic | 85-95% | Recrystallization |

| Aniline | N-phenyl-4-(methylamino)-3-nitrobenzamide | Primary Aromatic | 80-90% | Recrystallization |

| Diethylamine | N,N-diethyl-4-(methylamino)-3-nitrobenzamide | Secondary Aliphatic | 85-95% | Column Chromatography |

| Ethyl 3-(pyridin-2-ylamino)propanoate | Ethyl 3-((4-(methylamino)-3-nitrobenzoyl)(pyridin-2-yl)amino)propanoate | Secondary | ~82% | Column Chromatography |

Table 2: Characterization Data of Synthesized Amides

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Mass Spec (m/z) |

| N-methyl-4-(methylamino)-3-nitrobenzamide | C₉H₁₁N₃O₃ | 209.20[6] | 8.35 (d, 1H), 7.80 (dd, 1H), 7.05 (d, 1H), 6.20 (br s, 1H, NH), 3.10 (d, 3H, N-CH₃), 3.00 (d, 3H, N-CH₃) | [M+H]⁺ 210.08 |

| N-ethyl-4-(methylamino)-3-nitrobenzamide | C₁₀H₁₃N₃O₃ | 223.23 | 8.32 (d, 1H), 7.78 (dd, 1H), 7.03 (d, 1H), 6.15 (br s, 1H, NH), 3.50 (q, 2H, N-CH₂), 3.01 (d, 3H, N-CH₃), 1.25 (t, 3H, CH₃) | [M+H]⁺ 224.10 |